Cas no 155075-23-3 (1-benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate)
1-benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- (2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
- N-CBZ-CIS-4-HYDROXY-D-PROLINE METHYL ESTER
- Methyl N-Cbz-cis -4-Hydroxy-D-prolinate
- (4R)-1-Cbz-4-hydroxy-D-proline methyl ester
- -1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate
- (2R,4R)-N-1-(benzyloxycarbonyl)-4-hydroxyproline Methyl ester
- 1-benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- (2R,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic acid 2-methyl 1-(phenylmethyl) ester
- 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 2-methyl 1-(phenylmethyl) ester, (2R,4R)-
- 1-O-benzyl 2-O-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- VVKAGQHUUDRPOI-VXGBXAGGSA-N
- AKOS015919764
- SCHEMBL115971
- DTXSID80350898
- EN300-7191832
- AMY34582
- MFCD09954933
- CS-0052633
- HY-W060779
- DS-17661
- 1-benzyl2-methyl(2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- O1-Benzyl O2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- 155075-23-3
- DA-76035
-
- MDL: MFCD09954933
- Inchi: 1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12-/m1/s1
- InChI Key: VVKAGQHUUDRPOI-VXGBXAGGSA-N
- SMILES: O[C@H]1CN(C(=O)OCC2C=CC=CC=2)[C@@H](C(=O)OC)C1
Computed Properties
- Exact Mass: 279.11067264g/mol
- Monoisotopic Mass: 279.11067264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 76.1Ų
Experimental Properties
- Density: 1.313±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 422.8±45.0 °C at 760 mmHg
- Flash Point: 209.5±28.7 °C
- Solubility: Slightly soluble (3.1 g/l) (25 º C),
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
1-benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM198462-5g |
1-benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
155075-23-3 | 97% | 5g |
$153 | 2021-06-09 | |
| Chemenu | CM198462-10g |
1-benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
155075-23-3 | 97% | 10g |
$234 | 2021-06-09 | |
| ChemScence | CS-0052633-1g |
1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
155075-23-3 | 1g |
$63.0 | 2021-09-02 | ||
| ChemScence | CS-0052633-5g |
1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
155075-23-3 | 5g |
$128.0 | 2022-04-27 | ||
| ChemScence | CS-0052633-10g |
1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
155075-23-3 | 10g |
$215.0 | 2022-04-27 | ||
| ChemScence | CS-0052633-25g |
1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
155075-23-3 | 25g |
$430.0 | 2022-04-27 | ||
| TRC | B537938-500mg |
(2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate |
155075-23-3 | 500mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B537938-1g |
(2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate |
155075-23-3 | 1g |
$ 95.00 | 2022-06-07 | ||
| TRC | B537938-5g |
(2R,4R)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate |
155075-23-3 | 5g |
$ 365.00 | 2022-06-07 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05380-100g |
1-benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
155075-23-3 | 95% | 100g |
$1295 | 2023-09-07 |
1-benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate Suppliers
1-benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 1-benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Chemical Compound CAS No. 155075-23-3: 1-Benzyl 2-Methyl (2R,4R)-4-Hydroxypyrrolidine-1,2-Dicarboxylate
The compound with CAS No. 155075-23-3, known as 1-benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are widely studied due to their diverse applications in drug design and material science.
Pyrrolidine derivatives have been a focal point in recent research due to their unique structural properties and bioactivity profiles. The (2R,4R)-configuration of this compound adds a layer of complexity and specificity, making it a valuable subject for stereochemical studies and enantioselective synthesis methodologies. The presence of the benzyl group and the methyl substituent further enhances its functional diversity, enabling interactions with various biological targets.
Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules with high stereoselectivity. The synthesis of 1-benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate involves multi-step processes that include ring-forming reactions and stereoselective oxidations. These methods are optimized to ensure high yields and purity, which are critical for downstream applications in drug discovery and development.
The compound's structure suggests potential applications in the pharmaceutical industry, particularly in the development of bioactive agents targeting specific receptors or enzymes. The hydroxypyrrolidine moiety is known to exhibit neuroprotective properties in certain contexts, making it a promising candidate for research into neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Moreover, the dicarboxylate group introduces additional functional versatility, allowing for further chemical modifications or conjugations with other biomolecules. This feature is particularly advantageous in the design of prodrugs or targeted drug delivery systems.
Recent studies have also highlighted the importance of stereochemistry in determining the biological activity of such compounds. The specific (2R,4R)-configuration of this molecule has been shown to influence its binding affinity to certain protein targets, underscoring the need for precise stereochemical control during synthesis.
In terms of analytical characterization, modern techniques such as NMR spectroscopy and X-ray crystallography have been instrumental in confirming the compound's structure and stereochemistry. These methods provide detailed insights into molecular geometry and intermolecular interactions, which are essential for understanding its behavior in biological systems.
The integration of computational chemistry tools has further enhanced our understanding of this compound's properties. Molecular modeling studies have provided valuable information about its electronic structure, stability, and potential interactions with biological macromolecules.
In conclusion, 1-benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate represents a cutting-edge example of how advanced synthetic methods and interdisciplinary research can lead to innovative chemical entities with significant therapeutic potential.
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